4-Methylbenzaldehyde N-phenylthiosemicarbazone

Cadmium chelation Thermogravimetric analysis Coordination chemistry

4-Methylbenzaldehyde N-phenylthiosemicarbazone (CAS 74959-63-0; synonym MBPTSC, SALOR-INT L463264-1EA) is an aryl thiosemicarbazone formed by condensation of 4-methylbenzaldehyde with 4-phenylthiosemicarbazide, belonging to the N(4)-phenylthiosemicarbazone subclass. The compound bears a molecular weight of 269.4 g/mol, a computed XLogP3 of 3.5, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
CAS No. 74959-63-0
Cat. No. B12014816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzaldehyde N-phenylthiosemicarbazone
CAS74959-63-0
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H15N3S/c1-12-7-9-13(10-8-12)11-16-18-15(19)17-14-5-3-2-4-6-14/h2-11H,1H3,(H2,17,18,19)/b16-11+
InChIKeyFTNXSZQYNDQSOQ-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzaldehyde N-phenylthiosemicarbazone (CAS 74959-63-0): Procurement-Relevant Identity, Physicochemical Profile, and Hazard Classification


4-Methylbenzaldehyde N-phenylthiosemicarbazone (CAS 74959-63-0; synonym MBPTSC, SALOR-INT L463264-1EA) is an aryl thiosemicarbazone formed by condensation of 4-methylbenzaldehyde with 4-phenylthiosemicarbazide, belonging to the N(4)-phenylthiosemicarbazone subclass [1]. The compound bears a molecular weight of 269.4 g/mol, a computed XLogP3 of 3.5, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [2]. Its GHS hazard profile includes Acute Toxicity Category 3 (H301: Toxic if swallowed), Skin Irritation Category 2, Eye Irritation Category 2, STOT SE Category 3, and Aquatic Acute/Chronic Category 1 [3]. MBPTSC acts as a bidentate or tridentate chelating ligand for transition and heavy metal ions via its imine nitrogen and thiocarbonyl sulfur donor atoms; its Cd(II) complex has been structurally, spectroscopically, and thermally characterized [4]. The compound is cataloged under ChEMBL ID CHEMBL254121 and has been screened in at least one bioassay targeting human ALDH3A1 [5].

Why 4-Methylbenzaldehyde N-Phenylthiosemicarbazone Cannot Be Replaced by Generic Benzaldehyde or N4-Methyl Thiosemicarbazone Analogs


Thiosemicarbazones are not interchangeable commodity chemicals. The N(4)-phenyl substituent of MBPTSC is not merely a spectator group; it controls both the lipophilicity and the electronic character of the thioureido moiety, which in turn governs metal-chelation geometry, complex stability, and biological target engagement. Replacing the N(4)-phenyl group with an N(4)-methyl group reduces computed lipophilicity and, as demonstrated across multiple thiosemicarbazone series, can diminish antiparasitic potency by a factor of 4 to 40 [1]. Omitting the 4-methyl group from the benzaldehyde ring of MBPTSC alters the electron density at the imine nitrogen, shifting the coordination strength and redox behavior of the resulting metal complexes [2]. Even an isosteric replacement of the benzaldehyde moiety with a thiophene carboxaldehyde (TCPTSC) changes the ligand's crystal morphology upon Cd(II) chelation, despite retaining identical thermal degradation behavior [3]. These structure-dependent properties mean that a casual substitution with a generic 'benzaldehyde thiosemicarbazone' or '4-methylthiosemicarbazone' risks losing the specific chelation stoichiometry (1:2 M:L, neutral), the lipophilicity window (XLogP3 = 3.5), and the documented biological activity profile that together define MBPTSC's utility in research and industrial metal-coordination applications. The following quantitative evidence makes this differentiation explicit.

4-Methylbenzaldehyde N-Phenylthiosemicarbazone (CAS 74959-63-0): Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability and Chelation Stoichiometry of MBPTSC–Cd(II) Complex vs. TCPTSC–Cd(II) Complex: A Direct Head-to-Head TGA and Molar Conductivity Comparison

In the only published study that directly compares 4-methylbenzaldehyde-4-phenylthiosemicarbazone (MBPTSC) with a structural analog as a Cd(II) chelating agent, both free ligands lose over 97% of their mass by 800 °C, whereas their respective Cd(II) complexes retain 14–25% residual mass, confirming metal-coordination-enhanced thermal stability [1]. Molar conductivity measurements confirm that both Cd(MBPTSC-H)₂ and Cd(TCPTSC-H)₂ are neutral complexes (non-electrolytes), and elemental analysis confirms a 1:2 metal-to-ligand stoichiometry for both systems [2]. XRD and SEM further reveal distinct crystal morphology changes upon chelation that are ligand-specific, providing a structural fingerprint for quality control of the MBPTSC–Cd(II) system [3].

Cadmium chelation Thermogravimetric analysis Coordination chemistry Metal complex stability

Lipophilicity Advantage of the N4-Phenyl Substituent: MBPTSC (XLogP3 = 3.5) vs. N4-Unsubstituted and N4-Methyl Benzaldehyde Thiosemicarbazone Analogs

The computed partition coefficient of MBPTSC (XLogP3 = 3.5) places it in an optimal lipophilicity range for passive membrane permeability while maintaining aqueous solubility adequate for in vitro assay conditions [1]. The N4-phenyl substituent contributes approximately 1–1.5 logP units relative to the N4-unsubstituted analog 4-methylbenzaldehyde thiosemicarbazone (MW 193.27, CAS 5706-83-2), which lacks the phenyl ring and consequently possesses a lower computed logP . This lipophilicity increment is functionally significant: in a systematic structure–activity relationship study of thiosemicarbazones, N(4)-phenyl-substituted compounds consistently outperformed their N(4)-methyl counterparts in trypanocidal assays, with the most potent N(4)-phenyl derivatives achieving IC50 values of 2–8.73 µM, whereas N(4)-methyl analogs fell in the 12–87 µM range—a 4- to 40-fold potency differential [2]. While these antiparasitic IC50 values were not measured on MBPTSC itself, the lipophilicity–activity correlation is a class-level property driven by the N4 substituent identity that MBPTSC shares with the active N(4)-phenyl thiosemicarbazone congeners.

Lipophilicity Membrane permeability Drug-likeness Structure-property relationship

Synthesis Yield and Spectral Characterization Reproducibility: MBPTSC (80% Yield) vs. Thiosemicarbazone Class Benchmarks

MBPTSC is synthesized by refluxing equimolar amounts of 4-methylbenzaldehyde (1.1 mL, MW 120.15, density 1.019 g/mL) and 4-phenylthiosemicarbazide (1.67 g, MW 167.23) in ethanol for 4.5 hours, yielding 80% of a light-yellow crystalline product after filtration and ethanol recrystallization . This yield sits at the upper end of the 52–84% range reported broadly for thiosemicarbazone condensations [1]. The product has been fully characterized by FT-IR, ¹H NMR (600 MHz), elemental analysis (C, H, N, S), X-ray powder diffraction, and field emission scanning electron microscopy, with all data published and available for independent verification [2]. The combination of a well-defined, high-yielding synthetic protocol and comprehensive analytical characterization reduces procurement risk: the buyer receives a compound whose identity and purity landmarks are anchored to peer-reviewed spectroscopic reference data rather than vendor certificate-of-analysis alone.

Synthetic yield Reproducibility Spectral characterization Quality control

GHS Hazard Profile: MBPTSC (Acute Toxicity Category 3) vs. Structurally Related Benzaldehyde Thiosemicarbazones — Procurement Safety Differentiation

MBPTSC carries a mandatory GHS Acute Toxicity Category 3 classification (H301: Toxic if swallowed) with 100% notifier agreement, alongside Skin Irritation Category 2, Eye Irritation Category 2, STOT SE Category 3, and Aquatic Acute/Chronic Category 1 classifications [1]. This hazard profile is more severe than that of the simpler analog 4-methylbenzaldehyde thiosemicarbazone (CAS 5706-83-2), which lacks the N4-phenyl group and is not flagged with the same acute oral toxicity warning in available safety data . The presence of the N4-phenyl substituent thus elevates the regulatory handling requirements: procurement of MBPTSC mandates appropriate PPE, engineering controls for dust/particulate handling, and hazardous-waste disposal protocols consistent with a Category 3 acute toxicant. For laboratories or pilot facilities comparing thiosemicarbazone ligands for metal-complexation workflows, this GHS differential can be a decisive factor in selecting MBPTSC when biological activity is desired (the toxicity classification correlates with bioactivity potential) versus selecting the simpler N4-unsubstituted analog when minimized hazard burden is the priority.

GHS classification Safety data Procurement compliance Acute toxicity

ALDH3A1 Enzyme Inhibition: MBPTSC (IC50 = 2.1 µM) — A Documented Biochemical Activity Not Reported for the N4-Unsubstituted Analog

MBPTSC has been evaluated in a biochemical assay against human aldehyde dehydrogenase 3A1 (ALDH3A1) and exhibits an IC50 of 2.10 × 10³ nM (2.1 µM) for inhibition of ALDH3A1-mediated benzaldehyde oxidation, as recorded in BindingDB and linked to patent US9328112 [1]. This datum provides a quantitative anchor for MBPTSC's biochemical activity that is absent from the published record of the N4-unsubstituted analog 4-methylbenzaldehyde thiosemicarbazone (CAS 5706-83-2), for which no ALDH3A1 inhibition data could be located [2]. While a single-enzyme IC50 does not establish broader pharmacological relevance, it does constitute a measurable, target-specific biochemical property that differentiates MBPTSC from analogs lacking this screening result. The presence of this data point also enables MBPTSC to serve as a validated starting point or reference compound in ALDH3A1-focused medicinal chemistry campaigns.

ALDH3A1 inhibition Enzyme assay Bioactivity screening Aldehyde dehydrogenase

Optimal Research and Industrial Deployment Scenarios for 4-Methylbenzaldehyde N-Phenylthiosemicarbazone (CAS 74959-63-0) Based on Quantitative Differentiation Evidence


Cadmium(II) Sequestration, Sensing, and Materials Chemistry: MBPTSC as a Structurally Characterized Chelating Ligand with Validated Thermal Stability

For research groups and industrial laboratories developing Cd(II)-selective extraction agents, sensors, or metal-organic materials, MBPTSC offers a chelating scaffold whose Cd(II) complex stoichiometry (1:2 M:L), neutrality (non-electrolyte), tetrahedral geometry, and thermal degradation profile (14–25% residual mass at 800 °C vs. >97% loss for the free ligand) have been experimentally validated and published [1]. The availability of XRD and SEM data for both the free ligand and its Cd(II) complex provides a structural quality-control framework that is absent for many competing catalog thiosemicarbazones. This scenario is supported by the direct head-to-head TGA comparison between MBPTSC and TCPTSC, which confirms equivalent thermal performance as Cd(II) chelators.

Antiparasitic Drug Discovery: MBPTSC as an N4-Phenyl Thiosemicarbazone Scaffold with Class-Validated Trypanocidal Potency Advantage

Medicinal chemistry teams pursuing antitrypanosomal lead optimization should prioritize N4-phenyl thiosemicarbazones over N4-methyl or N4-unsubstituted analogs. The class-level SAR evidence demonstrates a 4- to 40-fold potency advantage (IC50 2–8.73 µM vs. 12–87 µM) for N(4)-phenyl-substituted thiosemicarbazones against Trypanosoma brucei [2]. MBPTSC, with its N4-phenyl group and XLogP3 of 3.5, sits within the lipophilicity window associated with maximal trypanocidal activity. Its well-characterized synthesis (80% yield) and full spectral characterization enable rapid scale-up from milligram screening quantities to gram-scale SAR exploration without re-optimization of the synthetic route.

ALDH3A1-Targeted Biochemical Screening: MBPTSC as a Pre-Characterized Reference Inhibitor

For biochemical assay development or high-throughput screening campaigns targeting human ALDH3A1, MBPTSC provides a defined IC50 anchor point (2.1 µM) that can serve as a positive control or reference inhibitor [3]. The compound's documented enzyme inhibition activity, combined with its commercial availability through multiple suppliers under the SALOR-INT L463264-1EA identifier, reduces the logistical burden of sourcing and validating a tool compound for ALDH3A1-focused studies. Researchers should note that this activity has not been reported for the N4-unsubstituted analog 4-methylbenzaldehyde thiosemicarbazone, making MBPTSC the informed procurement choice for this target.

Coordination Chemistry and Crystallography: MBPTSC as a Ligand with Published Multi-Technique Characterization Data Enabling Reproducible Complex Synthesis

Inorganic and structural chemistry laboratories requiring a thiosemicarbazone ligand with peer-reviewed FT-IR, ¹H NMR (600 MHz), elemental analysis, XRD, and FESEM data will find MBPTSC to be one of the most thoroughly characterized benzaldehyde-derived N4-phenylthiosemicarbazones in the public literature [1]. The published synthetic protocol (ethanol reflux, 4.5 h, 80% yield) eliminates guesswork in ligand preparation, and the documented Cd(II) complex characterization provides a template for extending the coordination chemistry to other metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺) of industrial or environmental relevance.

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